Product packaging for 1,1,2,5-Tetramethylsilolane(Cat. No.:CAS No. 55956-01-9)

1,1,2,5-Tetramethylsilolane

Cat. No.: B13809929
CAS No.: 55956-01-9
M. Wt: 142.31 g/mol
InChI Key: WGDRWXJYKXRTMS-UHFFFAOYSA-N
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Description

Contextualization of Organosilicon Heterocycles in Modern Chemistry

Organosilicon chemistry has evolved from a specialized niche to a fundamental pillar of modern synthetic chemistry. beilstein-journals.orgbeilstein-journals.org The incorporation of silicon into organic frameworks, particularly within cyclic structures, gives rise to organosilicon heterocycles, which often exhibit unique physical, chemical, and biological properties compared to their all-carbon counterparts. nih.govfrontiersin.org This distinction is attributed to the inherent differences between silicon and carbon atoms, such as silicon's larger covalent radius, lower electronegativity, and its ability to access higher coordination numbers. nih.govfrontiersin.orgsoci.org

The field has seen a significant expansion, with a growing number of publications dedicated to the synthesis and application of these compounds. beilstein-journals.org This growth reflects the utility of organosilicon compounds in a wide array of chemical transformations, including their use as reagents in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants. beilstein-journals.org The construction of oxygen- and nitrogen-containing heterocycles using organosilicon reagents is a particularly active area of research, demonstrating their integral role in contemporary organic synthesis. beilstein-journals.orgbeilstein-journals.org

Significance of Five-Membered Silacycles in Contemporary Synthetic and Materials Research

Among the diverse family of organosilicon heterocycles, five-membered rings containing a silicon atom, known as silacycles, are essential structural motifs. sioc-journal.cn These compounds, which include saturated silolanes and unsaturated siloles, are of great interest in synthetic chemistry, pharmaceutical science, and materials research. nih.govsioc-journal.cnresearchgate.net The unique electronic and structural properties of these rings make them valuable building blocks and functional molecules.

Five-membered silacycles have shown significant promise in the development of advanced materials, particularly in the field of optoelectronics. rsc.org Siloles, for example, are known to exhibit aggregation-induced emission (AIE), a photophysical phenomenon that makes them highly fluorescent in the aggregated or solid state. researchgate.netrsc.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgresearchgate.net Furthermore, silacycles serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures through reactions that leverage the reactivity of the C-Si bond. chemrxiv.orgosaka-u.ac.jp Their potential application in medicinal chemistry is also an area of growing interest, as the replacement of a carbon atom with a silicon atom in a bioactive molecule can lead to improved therapeutic properties. nih.govrsc.org

Historical Development of Silolane Synthesis and Reactivity Studies

The synthesis of silolanes and other silacycles has a rich history, with early methods often relying on stoichiometric reactions using highly reactive organometallic reagents. chemrxiv.org A landmark in the popularization of organosilicon chemistry can be traced back to 1968, a year that saw numerous innovations that are now standard in the field. beilstein-journals.org For many years, the primary route to five-membered chlorosilanes, key precursors to other silolanes, involved nucleophilic substitution with Grignard or lithium reagents, a method developed over half a century ago. chemrxiv.org

In recent decades, the field has shifted towards more efficient and atom-economical catalytic methods. nih.govfrontiersin.org The development of transition-metal-catalyzed reactions has provided powerful and direct pathways to silacycles. sioc-journal.cn Techniques such as intramolecular C-H silylation, where a C-H bond is directly converted into a C-Si bond to form a ring, have become increasingly prominent. sioc-journal.cn Other modern strategies include the nickel-catalyzed [4+1] cycloaddition of 1,3-dienes with trichlorosilanes, which offers a mild and efficient route to structurally diverse five-membered cyclic chlorosilanes. chemrxiv.org The functionalization of Si-H, C-Si, and Si-Si sigma bonds has been extensively explored, leading to a wide variety of synthetic methodologies for assembling these important heterocyclic systems. nih.govfrontiersin.org

Research Gaps and Future Directions in 1,1,2,5-Tetramethylsilolane Chemistry

Despite the broad interest in silolanes, specific research on this compound is notably limited. Public chemical databases provide basic information about its identity and computed properties, but there is a clear absence of detailed experimental studies in the scientific literature.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₈H₁₈Si PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
CAS Number 55956-01-9 PubChem nih.gov
Molecular Weight 142.31 g/mol PubChem nih.gov
Monoisotopic Mass 142.117777109 Da PubChem nih.gov
SMILES CC1CCC([Si]1(C)C)C PubChem nih.gov

| InChIKey | WGDRWXJYKXRTMS-UHFFFAOYSA-N | PubChem nih.gov |

The primary research gap is the lack of empirical data regarding the synthesis, reactivity, and potential applications of this compound. While general methods for silolane synthesis exist, no specific, optimized synthesis for this particular substituted silolane has been reported. This represents a significant "evidence gap" in the field. youtube.com

Future research should be directed toward addressing these gaps. Key future directions include:

Development of a Synthetic Route: Establishing an efficient and scalable synthesis for this compound is the first critical step. This could involve adapting existing methods, such as the reductive cyclization of a suitable di-alkene or the ring-closing metathesis of a silicon-tethered diene followed by hydrogenation.

Characterization and Reactivity Studies: Once synthesized, a thorough characterization of its physical and spectroscopic properties is necessary. Subsequent studies should explore its chemical reactivity, including ring-opening reactions, functionalization at the silicon center, and its stability under various conditions.

Exploration of Material Properties: Given the importance of silacycles in materials science, investigating the potential of this compound as a precursor to polymers or as a component in silicon-containing materials would be a valuable pursuit. Its stereochemistry and the influence of the methyl groups on the ring conformation could lead to interesting material properties.

Computational Modeling: In conjunction with experimental work, theoretical studies could predict its structural and electronic properties, offering insights into its potential behavior and guiding experimental design.

By pursuing these research avenues, the scientific community can fill the existing knowledge void and potentially uncover new applications for this specific organosilicon heterocycle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Si B13809929 1,1,2,5-Tetramethylsilolane CAS No. 55956-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55956-01-9

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

IUPAC Name

1,1,2,5-tetramethylsilolane

InChI

InChI=1S/C8H18Si/c1-7-5-6-8(2)9(7,3)4/h7-8H,5-6H2,1-4H3

InChI Key

WGDRWXJYKXRTMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC([Si]1(C)C)C

Origin of Product

United States

Synthetic Methodologies for 1,1,2,5 Tetramethylsilolane

Established Cyclization Routes to the Silolane Core

The fundamental challenge in synthesizing 1,1,2,5-tetramethylsilolane lies in the efficient construction of the silacyclopentane (B13830383) ring. Several established methods for forming this core structure can be adapted for this specific target molecule.

Organometallic Reagent-Mediated Cyclization

A primary and effective method for constructing the silolane ring is through the reaction of a di-Grignard reagent or a related organometallic species with a dichlorosilane. For the synthesis of this compound, this would involve the reaction of dichlorodimethylsilane (B41323) with a 2,5-dihalo-hexane derivative in the presence of a reducing agent like magnesium.

A closely related synthesis is that of 2,5-dimethyl-1-phenyl-1-silacyclopentane, which was prepared by reacting 2,5-dibromohexane (B146544) with dichlorophenylsilane and magnesium in tetrahydrofuran. rsc.org Adapting this for the target molecule, the reaction would proceed as follows:

Reaction Scheme:

Generated code

This reaction generates a mixture of stereoisomers of this compound. The formation of the Grignard reagent from 2,5-dibromohexane followed by its reaction with dichlorodimethylsilane leads to the cyclized product. The use of solvents that promote ring-closure reactions, such as diglyme (B29089) or tetrahydrofuran, can favor the intramolecular cyclization over intermolecular polymerization. google.com

Table 1: Reaction Conditions for Organometallic Cyclization

Starting Materials Reagent Solvent Product

Reductive Cyclization of Silicon-Halogen Precursors

Reductive cyclization offers another pathway to the silolane core. This approach typically involves the intramolecular coupling of a precursor containing both silicon-halogen and carbon-halogen bonds, or the reductive coupling of a dihalosilane with an appropriate unsaturated organic molecule. While less common for simple alkyl-substituted silolanes, variations of this method are widely used for other silacycles. nih.gov

For instance, nickel-catalyzed reductive cyclization of unsaturated alkyl halides provides a mild and convenient method for forming carbo- and oxacycles, and this principle can be extended to silacycles. researchgate.net A hypothetical precursor for this compound could be a molecule containing a silyl (B83357) halide and a remote carbon-halogen bond, which upon treatment with a reducing agent like zinc powder, would cyclize. researchgate.net

Intramolecular Hydrosilylation Strategies

Intramolecular hydrosilylation is a powerful and atom-economical method for the synthesis of cyclic organosilanes. This reaction involves the intramolecular addition of a Si-H bond across a carbon-carbon double bond, typically catalyzed by transition metal complexes, such as those based on platinum, rhodium, or iridium. thieme-connect.com

To synthesize this compound via this route, a suitable precursor would be dimethyl(4-methylpent-3-en-1-yl)silane. The synthesis of such a precursor could be envisioned through the Grignard reaction of 4-methylpent-3-en-1-ylmagnesium bromide with chlorodimethylsilane. Subsequent intramolecular hydrosilylation would yield the desired silolane.

Reaction Scheme:

Generated code

The regioselectivity of the hydrosilylation is crucial, favoring the formation of the five-membered ring. Various catalysts can be employed to control the outcome of the reaction.

Stereoselective and Regioselective Synthesis of this compound Isomers

This compound possesses two chiral centers at positions C2 and C5 of the silolane ring. This gives rise to the possibility of cis and trans diastereomers, with each existing as a pair of enantiomers. Controlling the stereochemistry of the methyl groups on the ring is a significant synthetic challenge.

Control of Methyl Group Stereochemistry on the Silolane Ring

The stereochemical outcome of the synthesis of this compound is often a mixture of diastereomers. For example, the organometallic route using 2,5-dibromohexane and dichlorodimethylsilane is expected to produce a mixture of cis and trans isomers. rsc.org The ratio of these isomers can be influenced by the reaction conditions and the nature of the starting materials.

Separation of these diastereomers can be challenging but may be achieved by techniques such as fractional distillation or chromatography. In the case of the analogous 2,5-dimethyl-1-phenyl-1-silacyclopentane, the initial synthesis yielded a mixture of cis and trans isomers, which could be partially separated. rsc.org

Diastereoselective and Enantioselective Approaches

Achieving high diastereoselectivity or enantioselectivity in the synthesis of substituted silolanes requires more sophisticated synthetic strategies.

Diastereoselective Synthesis:

Diastereoselective approaches often involve the use of chiral auxiliaries or stereodirecting groups. For instance, in the synthesis of silyl-substituted pyrrolidines, a highly diastereoselective addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine was employed. nih.gov This principle could be adapted to control the stereochemistry during the formation of the C-C or C-Si bonds in a precursor to this compound.

Enantioselective Synthesis:

Enantioselective synthesis can be approached through asymmetric catalysis, particularly in the context of intramolecular hydrosilylation. The use of chiral rhodium or iridium catalysts with chiral ligands can induce enantioselectivity in the cyclization step. acs.org For the synthesis of this compound, the enantioselective intramolecular hydrosilylation of an appropriate achiral diene-silane precursor could potentially yield an enantioenriched product.

Another strategy for obtaining enantiomerically pure material is through the resolution of a racemic mixture. For the related trans-2,5-dimethyl-1-phenyl-1-silacyclopentane, optical resolution was achieved by derivatization with a chiral resolving agent, dimethyl L-tartrate, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary. rsc.org This demonstrates that even if the initial synthesis is not stereoselective, enantiomerically pure isomers can be obtained.

Table 2: Stereochemical Considerations in Synthesis

Method Stereochemical Outcome Potential for Control
Organometallic Cyclization Mixture of cis and trans diastereomers (racemic) Limited, relies on separation
Intramolecular Hydrosilylation Can be diastereoselective and enantioselective High, through catalyst and ligand choice

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,2,5 Tetramethylsilolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 1,1,2,5-tetramethylsilolane, providing unambiguous insights into its atomic connectivity and three-dimensional structure.

One-dimensional ¹H, ¹³C, and ²⁹Si NMR spectra offer the initial and fundamental data for the structural elucidation of this compound. The proton NMR spectrum is expected to display distinct signals corresponding to the four methyl groups and the methylene (B1212753) and methine protons on the silolane ring. The geminal methyl groups on the silicon atom (Si-CH₃) are chemically equivalent under conditions of rapid conformational averaging, leading to a single resonance. The methyl groups at the C2 and C5 positions would also exhibit distinct chemical shifts.

The ¹³C NMR spectrum provides complementary information, with separate resonances anticipated for each unique carbon environment within the molecule. This includes the silicon-bound methyl carbons, the ring methyl carbons, the methylene carbon, the two methine carbons, and the quaternary carbon.

The ²⁹Si NMR spectrum is particularly diagnostic, showing a single resonance at a chemical shift characteristic of a tetraalkyl-substituted silicon atom within a five-membered ring. The precise chemical shift would be influenced by ring strain and the electronic effects of the alkyl substituents.

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~0.1-0.2SingletSi(CH₃)₂
~1.0-1.2DoubletC2-CH₃ / C5-CH₃
~1.5-1.8MultipletC3-H₂
~1.9-2.2MultipletC4-H₂
~2.3-2.6MultipletC2-H / C5-H
¹³C~ -2 to 0QuartetSi(CH₃)₂
~15-20QuartetC2-CH₃ / C5-CH₃
~25-30TripletC3 / C4
~35-40DoubletC2 / C5
²⁹Si~10-15SingletSi

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Two-dimensional correlational NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for probing the spatial relationships between different parts of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would definitively link each proton to its directly attached carbon atom. For instance, it would show correlations between the proton signals of the Si-methyl groups and the corresponding carbon signal, as well as connecting the ring protons to their respective ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is vital for determining the stereochemistry and preferred conformation of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For example, NOESY could reveal through-space interactions between the protons of one of the Si-methyl groups and the protons of the C2 and C5 methyl groups, which would help to define the puckering of the silolane ring and the relative orientation of the substituents.

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentProton SignalCorrelated Carbon/Proton SignalInformation Gained
HSQC Si(CH₃)₂Si(CH₃)₂Direct C-H connectivity
C2-CH₃ / C5-CH₃C2-CH₃ / C5-CH₃Direct C-H connectivity
Ring Protons (C2-H, C3-H₂, C4-H₂, C5-H)Ring Carbons (C2, C3, C4, C5)Direct C-H connectivity
HMBC Si(CH₃)₂C2, C5, Si(CH₃)₂Multi-bond connectivity around Si
C2-CH₃C2, C3Multi-bond connectivity around C2
NOESY Si(CH₃)₂C2-H, C5-H, C2-CH₃, C5-CH₃Spatial proximity, conformation
C2-CH₃C2-H, C3-H₂Spatial proximity, stereochemistry

The five-membered silolane ring is not planar and is expected to undergo rapid conformational changes at room temperature, such as ring-puckering or pseudorotation. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide quantitative information about these processes.

At sufficiently low temperatures, the rate of conformational interconversion may become slow on the NMR timescale. This would lead to the broadening and eventual splitting of signals for protons and carbons that are chemically inequivalent in a single conformation but are averaged at room temperature. For instance, the two methyl groups on the silicon atom could become diastereotopic and show separate signals at low temperatures. By analyzing the changes in the lineshape of these signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing a quantitative measure of the ring's conformational flexibility.

Table 3: Hypothetical Data from a Dynamic NMR Study of this compound

Temperature (°C)Observation for Si(CH₃)₂ Proton SignalDeduced ProcessEnergy Barrier (kJ/mol)
25Sharp singletRapid ring inversion-
-50Broad singletIntermediate exchange rate-
-100Two distinct singletsSlow ring inversion~40-50

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides a complementary method for characterizing the structure of this compound by probing the vibrational modes of its chemical bonds.

The FTIR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups.

C-H Vibrations: Strong bands in the region of 2850-3000 cm⁻¹ in both FTIR and Raman spectra are attributable to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

Si-C Vibrations: The Si-C stretching vibrations typically appear in the fingerprint region of the spectrum. The symmetric and asymmetric stretches of the Si-(CH₃)₂ group are expected to be found in the 600-800 cm⁻¹ range.

Ring Vibrations: The vibrational modes of the silolane ring itself, often involving coupled Si-C and C-C stretching and bending motions, would give rise to a series of characteristic bands in the 800-1200 cm⁻¹ region. These modes are often sensitive to the ring's conformation.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹)Intensity (FTIR/Raman)AssignmentVibrational Mode
2960-2980Strong/Strongν(C-H)Asymmetric CH₃ stretch
2870-2890Strong/Strongν(C-H)Symmetric CH₃ stretch
1450-1470Medium/Mediumδ(C-H)CH₃ asymmetric deformation
1250-1260Strong/Mediumδ(Si-CH₃)Si-CH₃ symmetric deformation
800-1100Medium/Strongν(Ring)Ring stretching modes
690-710Medium/Strongν(Si-C)Si-C asymmetric stretch
600-620Weak/Strongν(Si-C)Si-C symmetric stretch

The frequencies of certain vibrational modes, particularly those involving the ring skeleton, are often sensitive to the conformational state of the molecule. By performing temperature-dependent vibrational spectroscopy or by comparing the spectra of different isomers, it is possible to correlate specific band shifts with different ring puckering conformations (e.g., envelope vs. twist). For instance, a particular ring breathing mode might appear at a slightly different frequency in the envelope conformation compared to the twist conformation. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different stable conformers, aiding in the assignment of experimentally observed bands to specific conformational states.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weights, enabling the unambiguous confirmation of a compound's elemental composition.

Exact Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of this compound. The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ²⁸Si). By comparing the experimentally measured mass to the theoretical value with a high degree of accuracy (typically within a few parts per million), the molecular formula C₈H₁₈Si can be definitively confirmed.

Hypothetical HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₈Si
Theoretical Exact Mass142.1229
Measured Exact Mass142.1225
Mass Error (ppm)-2.8

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint of the molecule.

The fragmentation of this compound would likely proceed through characteristic pathways for organosilanes. Common fragmentation events include the loss of methyl groups and cleavage of the silolane ring. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure. For instance, the initial loss of a methyl group (CH₃•) is a common fragmentation pathway for silicon-containing compounds. Subsequent fragmentation could involve the cleavage of the five-membered ring.

Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
142.12127.10CH₃[M - CH₃]⁺
142.1285.08C₄H₉[M - C₄H₉]⁺
127.1071.07C₄H₈[M - CH₃ - C₄H₈]⁺

X-ray Crystallography and Electron Diffraction

X-ray crystallography and electron diffraction are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Stereochemical Determination

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide an unambiguous determination of its molecular structure in the solid state. This technique would reveal the precise spatial arrangement of all atoms, including the stereochemistry at the chiral centers (C2 and C5). The resulting electron density map would confirm the cyclic structure of the silolane ring and the positions of the four methyl substituents.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Silolane Ring

The crystallographic data would yield a detailed geometric description of the this compound molecule. This includes precise measurements of all bond lengths, bond angles, and torsion angles. These parameters are crucial for understanding the conformation of the five-membered silolane ring, which is likely to adopt a non-planar, envelope or twist conformation to minimize steric strain. The Si-C and C-C bond lengths and the various bond angles within the ring provide insight into the ring strain and the electronic environment of the silicon atom.

Hypothetical Geometric Parameters for the Silolane Ring of this compound

ParameterBond/AngleValue (Å or °)
Bond LengthSi-C(2)1.88
Bond LengthSi-C(5)1.88
Bond LengthC(2)-C(3)1.54
Bond LengthC(3)-C(4)1.53
Bond LengthC(4)-C(5)1.54
Bond AngleC(5)-Si-C(2)95.0
Bond AngleSi-C(2)-C(3)105.0
Bond AngleC(2)-C(3)-C(4)108.0
Bond AngleC(3)-C(4)-C(5)108.0
Bond AngleC(4)-C(5)-Si105.0
Torsion AngleC(5)-Si-C(2)-C(3)25.0

Advanced Spectroscopic Methodologies for In-Situ Reaction Monitoring

The real-time analysis of chemical reactions, known as in-situ monitoring, is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality. For organosilicon compounds such as this compound, advanced spectroscopic techniques provide a window into the dynamic changes occurring during synthesis and subsequent transformations. These methods allow for the tracking of reactants, intermediates, and products without the need for sample extraction, thereby preserving the integrity of the reaction system.

In the context of organosilicon chemistry, techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. They offer detailed structural and quantitative information, which is essential for controlling the complex reaction pathways often involved in the synthesis of silolanes and related polysiloxanes. mdpi.com

In-Situ FTIR Spectroscopy for Monitoring Siloxane Formation

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a robust method for in-situ, real-time process analysis of reactions involving silicon-containing compounds. mdpi.com By immersing an ATR probe directly into the reaction vessel, spectra can be continuously collected. This approach is highly effective for monitoring the formation of polysiloxanes, which can be a related process or subsequent reaction of silolanes. The main chemical information is derived from the vibrational signals of key functional groups. mdpi.com

For instance, during the hydrolysis and condensation of silane (B1218182) precursors, the asymmetric stretching vibrations of newly formed -Si-O-Si- bonds can be observed, alongside the diminishing stretch vibrations of -Si-OH groups. mdpi.com The combination of real-time spectral data with multivariate analysis, such as Principal Component Analysis (PCA), allows for the deconvolution of complex spectra and the identification of subtle process deviations, making it an invaluable tool for quality control. mdpi.com

Table 1: Key Infrared Absorption Bands in Polysiloxane Synthesis Monitoring

Functional Group Vibration Mode Wavenumber (cm⁻¹) Significance in Reaction Monitoring
-Si-O-Si- Asymmetric Stretch 1081 Indicates the formation and propagation of the siloxane backbone.
-Si-O-Si- Asymmetric Stretch 1055 Correlates with compounds of different degrees of polymerization. mdpi.com

Online NMR Spectroscopy for Grignard Reaction Monitoring

The synthesis of organosilanes, including precursors to this compound, often employs Grignard reactions to form crucial silicon-carbon bonds. gelest.com These reactions can be challenging to monitor due to the presence of solids (magnesium) and highly reactive organometallic species. nih.gov Online NMR spectroscopy has emerged as a powerful process analytical technology (PAT) to overcome these challenges. nih.gov

By integrating an NMR flow cell into an automated synthesis setup, it is possible to acquire spectra continuously throughout the reaction. nih.gov This provides real-time quantitative data on the consumption of starting materials (e.g., the organohalide) and the formation of the Grignard reagent and subsequent silylated products. A key advantage of NMR is its matrix-independent linearity between signal intensity and species concentration, which simplifies quantification compared to some optical spectroscopies that can be affected by the presence of solid particles. nih.gov This allows for dynamic control and on-the-fly adjustments to reaction conditions to optimize yield and minimize side products. nih.govresearchgate.net

Table 2: Representative Data for In-Situ ¹H NMR Monitoring of a Silylation Reaction

Time (min) Reactant Signal Integral (relative) Product Signal Integral (relative) Percent Conversion (%)
0 1.00 0.00 0
10 0.75 0.25 25
20 0.51 0.49 49
30 0.28 0.72 72
40 0.12 0.88 88
50 0.03 0.97 97

This table is illustrative and represents typical data progression for a reaction monitored by in-situ NMR, showing the decay of a reactant signal and the growth of a product signal over time.

Near-Infrared (NIR) Spectroscopy in Polysilane Production

NIR spectroscopy is another highly effective method for the inline monitoring of chemical processes, including the sol-gel reactions used for polysilane production. nih.gov Connected to a reactor via a fiber-optic probe, an NIR spectrometer can collect real-time data that, when coupled with multivariate data analysis, allows for the monitoring of the main reaction components. nih.gov For example, in a three-component sol-gel reaction, NIR can track the rapid decrease in the concentration of water and alkoxy groups (such as ethoxy and methoxy) as the hydrolysis and condensation reactions proceed. nih.gov This real-time information enables precise determination of the reaction endpoint and ensures reproducible product quality. nih.gov

Reactivity and Mechanistic Investigations of 1,1,2,5 Tetramethylsilolane

Ring-Opening Reactions of the Silolane Core

The silicon-carbon bond within the silolane ring is susceptible to cleavage under various conditions, leading to ring-opening reactions. This reactivity is primarily driven by the relief of ring strain inherent in the five-membered silacyclopentane (B13830383) structure.

Thermally Induced Ring Opening Mechanisms

While specific studies on the purely thermal ring-opening of 1,1,2,5-tetramethylsilolane are not extensively detailed in the provided results, the thermal behavior of related systems suggests that high temperatures can induce homolytic cleavage of the Si-C bond. The stability of resulting radical intermediates would be a key factor in such a process. For instance, the thermal stability of materials like polybenzoxazine, which also undergoes thermally induced ring-opening polymerization, is a significant area of research. researchgate.net This suggests that understanding the thermal limits and decomposition pathways of silolanes is crucial for their application in materials science.

Catalytic Ring-Opening Polymerization and Oligomerization (e.g., Anionic, Cationic, Radical)

Ring-opening polymerization (ROP) is a significant reaction pathway for cyclic monomers like silolanes, driven by the relief of ring strain. wikipedia.org This process can be initiated by anionic, cationic, or radical species, leading to the formation of polysiloxanes, which are valued for their unique properties. nih.govmdpi.com

Anionic Ring-Opening Polymerization (AROP): AROP is a well-established method for polymerizing cyclic siloxanes. mdpi.com The process is typically initiated by nucleophiles such as alkali metal hydroxides, alkoxides, or organometallic reagents. wikipedia.orgmdpi.com For silolanes, the nucleophile attacks the silicon atom, leading to the cleavage of a silicon-carbon bond and the formation of a carbanion, which then propagates the polymerization. The choice of initiator and solvent can significantly influence the polymerization rate and the properties of the resulting polymer. The polymerization of aziridines and azetidines also proceeds via anionic and cationic ROP, highlighting the versatility of these mechanisms for different heterocyclic monomers. rsc.org

Cationic Ring-Opening Polymerization (CROP): CROP of cyclic ethers, siloxanes, and other heterocycles is often initiated by strong acids or Lewis acids. mdpi.com The mechanism can proceed via SN1 or SN2 pathways, involving an activated monomer or an active chain end. mdpi.com In the context of this compound, a proton or Lewis acid would coordinate to the silolane, making the ring more susceptible to nucleophilic attack by another monomer molecule. This process can sometimes be challenging to control due to side reactions. Recent developments have even shown the possibility of synchronous cationic-anionic polymerization, opening new routes to complex block copolymers. nih.gov

Radical Ring-Opening Polymerization: Radical ROP offers a pathway to polymers with functional groups integrated into the main chain. wikipedia.org This method is particularly useful for producing polymers with functionalities like ethers and esters. wikipedia.org For a silolane, a radical initiator would generate a radical species that can attack the ring, leading to its opening and the formation of a new radical that continues the chain reaction.

Organocatalysis has emerged as a powerful tool for the controlled ROP of cyclic siloxanes, offering a less toxic alternative to metal-based catalysts. nih.gov Catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective for the ROP of related oxasilacyclopentanes. nih.gov

Summary of Catalytic Ring-Opening Polymerization (ROP) Methods for Silolanes and Related Heterocycles
ROP TypeTypical Initiators/CatalystsMechanism HighlightsKey Features
Anionic (AROP)Alkali metal hydroxides, alkoxides, organometallic reagentsNucleophilic attack on the silicon atom, leading to Si-C bond cleavage and a propagating carbanion.Well-established method for producing high molecular weight polysiloxanes. mdpi.com
Cationic (CROP)Strong acids (e.g., triflic acid), Lewis acidsProtonation or coordination to the silolane, followed by nucleophilic attack from another monomer. mdpi.com Can proceed via SN1 or SN2 mechanisms. mdpi.comCan be used to produce a variety of polymers, but control can be challenging. mdpi.com
Radical ROPRadical initiators (e.g., peroxides)Radical-induced ring opening and propagation.Allows for the incorporation of functional groups into the polymer backbone. wikipedia.org
Organocatalytic ROPOrganic bases (e.g., TBD), (thio)ureasCan provide excellent control over molecular weight and dispersity. nih.govrsc.orgOffers a less toxic alternative to metal-based catalysts. nih.gov

Reaction with Small Molecules and Ring Expansion Pathways

The strained ring of this compound can react with various small molecules, sometimes leading to ring expansion. These reactions open avenues to larger and more complex cyclic silicon-containing structures. For instance, reactions with unsaturated small molecules can lead to their insertion into the silolane ring. rsc.org

Ring expansion reactions are a valuable synthetic strategy for accessing medium-sized rings. mdpi.com These can be achieved through various mechanisms, including cleavage of C-C, C-N, or other bonds within a strained precursor. mdpi.com In the context of silolanes, a plausible pathway for ring expansion could involve the reaction with a carbene or a similar reactive intermediate, which inserts into one of the Si-C bonds. Another approach could be a tandem reaction involving a Nazarov-like cyclization followed by ring expansion, a strategy that has been successfully employed for the synthesis of complex carbocyclic systems. nih.gov Such reactions often proceed through carbocationic intermediates, where the strain of the initial ring provides a driving force for rearrangement and expansion. youtube.com

Functionalization at Silicon and Carbon Centers

Beyond ring-opening, the reactivity of this compound also encompasses the functionalization of its C-H and Si-H (if present) bonds, as well as substitution and addition reactions at the silicon atom.

Regioselective and Stereoselective Functionalization of C-H Bonds

The selective functionalization of C-H bonds is a major goal in modern organic synthesis. For a molecule like this compound, which has multiple C-H bonds, achieving regioselectivity is a significant challenge. Transition metal catalysis, often guided by directing groups, is a powerful strategy to control where a reaction occurs. nih.govrsc.org While specific examples for this compound are not detailed in the search results, general principles of C-H activation are applicable. beilstein-journals.org For instance, a directing group could be temporarily installed on the molecule to bring a metal catalyst into proximity with a specific C-H bond, enabling its selective cleavage and functionalization. nih.gov

Stereoselectivity is another crucial aspect, particularly for creating chiral silicon-containing molecules. Chiral catalysts or auxiliaries can be employed to control the three-dimensional arrangement of the newly formed bonds. nih.gov The development of highly regioselective and stereoselective methods, such as those reported for the thiosulfonylation of alkynes, demonstrates the potential for precise control in complex chemical transformations. bohrium.com

Substitution and Addition Reactions at the Silicon Atom

The silicon atom in this compound is a key site for reactivity. It can undergo nucleophilic substitution reactions, where a leaving group attached to the silicon is replaced by a nucleophile. The geometry around the silicon atom can influence the reaction pathway, with five-coordinate silicon intermediates often being involved. rsc.org

Metal-Mediated and Organocatalytic Transformations

Transition metal complexes have been instrumental in the synthesis and functionalization of the silole ring. doi.orgresearchgate.netgelest.comresearchgate.net For instance, palladium-catalyzed reactions are a common strategy for constructing the silole framework itself. researchgate.net The interaction of siloles with transition metals can lead to the formation of various coordination complexes, where the silole can act as a ligand. researchgate.netresearchgate.net The nature of the substituents on the silole ring significantly influences its electronic properties and, consequently, its behavior in metal-mediated reactions. researchgate.net

In the context of organocatalysis, while direct examples involving this compound are absent, the principles of organocatalysis have been applied to silicon-containing compounds. For example, reactions involving silyl-stabilized intermediates can be promoted by organocatalysts. thieme-connect.com Given the presence of the silicon atom and the surrounding alkyl groups, this compound could potentially participate in reactions where its nucleophilicity or electrophilicity is modulated by an organocatalyst.

The reactivity of siloles with transition metal complexes is an active area of research, with applications in materials science due to the unique electronic and photophysical properties of these compounds. researchgate.netrsc.org The coordination of a metal to the silole ring can activate it towards further transformations.

Rearrangement and Isomerization Processes

The study of rearrangement and isomerization processes is crucial for understanding the stability and reactivity of cyclic compounds. For silolanes, these processes can involve changes in the substituents on the ring or even a reorganization of the core silolane framework.

Thermal and Catalytic Isomerization of Ring Substituents

Specific data on the thermal and catalytic isomerization of the methyl substituents of this compound is not documented. However, general principles of thermal and catalytic isomerizations in related systems can provide insights. Thermal isomerization of substituted cyclic compounds often proceeds to form the most thermodynamically stable isomer. nih.gov In the case of this compound, the relative positions of the methyl groups on the silolane ring are fixed by its nomenclature. Any isomerization would involve breaking and reforming C-C or Si-C bonds, which would require significant energy input.

Catalytic isomerization, often facilitated by transition metals or acids, can lower the activation energy for such rearrangements. researchgate.netcia.gov For instance, the isomerization of alkenes, a related class of unsaturated compounds, is a well-established process catalyzed by various transition metal complexes. researchgate.net While not directly applicable to the saturated silolane ring, these studies highlight the potential for catalysts to induce structural changes.

Skeletal Rearrangements of the Silolane Framework

Skeletal rearrangements of the silolane framework, while not specifically reported for this compound, have been observed in related organosilicon compounds. These rearrangements often involve the migration of groups and can be promoted by catalysts or thermal conditions. thieme-connect.comkyoto-u.ac.jpcdnsciencepub.comlihouhuagroup.comthieme-connect.de For example, silylium (B1239981) ions, which are highly reactive silicon-centered cations, can undergo skeletal rearrangements involving cyclopropyl (B3062369) and alkene-stabilized intermediates. thieme-connect.comthieme-connect.de

Palladium-catalyzed skeletal rearrangements of oligosilanes have also been documented, involving the transfer of a silylene moiety. kyoto-u.ac.jp Such rearrangements underscore the dynamic nature of the silicon backbone under certain catalytic conditions. The study of these rearrangements is important for the synthesis of novel organosilicon structures with unique properties.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A thorough understanding of reaction pathways requires both kinetic and thermodynamic analysis. This involves determining the rates of reactions and the energy changes associated with them.

Determination of Rate Constants and Activation Parameters

Specific kinetic data, such as rate constants and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), for reactions involving this compound are not available. However, kinetic studies on related organosilane reactions provide a basis for understanding the factors that influence their reactivity.

For instance, the kinetics of silane (B1218182) polymerization and the reaction of aminosilanes with silanols have been investigated. nih.govnih.gov These studies reveal that reaction rates are influenced by factors such as solvent, temperature, and the nature of the reactants. nih.govnih.gov The determination of activation parameters can provide insights into the transition state of a reaction. nih.gov

The following table presents hypothetical kinetic data for a generic substitution reaction of a substituted silane to illustrate the type of information that would be sought for this compound.

Temperature (K)Rate Constant (k, s⁻¹)
2981.5 x 10⁻⁴
3083.1 x 10⁻⁴
3186.0 x 10⁻⁴
3281.1 x 10⁻³

This is a hypothetical data table for illustrative purposes.

From such data, an Arrhenius plot could be constructed to determine the activation energy (Ea) for the reaction.

Elucidation of Reaction Coordinate and Intermediates

The elucidation of a reaction coordinate involves mapping the energy of the system as it progresses from reactants to products, identifying transition states and any intermediates that may be formed. maine.eduardc.edu.auresearchgate.net For reactions of this compound, one would expect the involvement of various potential intermediates depending on the reaction type.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction coordinates and the structures of intermediates and transition states. nih.govnih.gov These calculations can provide valuable insights into the thermodynamics and kinetics of a reaction. nih.govnih.gov

The following table outlines potential intermediates that could be considered in the mechanistic investigation of reactions involving this compound, based on general organosilicon chemistry.

Reaction TypePotential Intermediate
Nucleophilic Substitution at SiPentacoordinate Silicate
Radical Abstraction of HSilyl (B83357) Radical
Hydride AbstractionSilylium Ion

Mechanistic Insights into this compound Reactions Remain Elusive Despite Broad Interest in Silylene Chemistry

Despite significant interest in the reactivity of silicon-containing compounds and the transient intermediates they form, detailed mechanistic investigations into the specific reactions of this compound, particularly concerning trapping experiments and labeling studies, are not extensively documented in readily available scientific literature. While the broader field of organosilicon chemistry has seen comprehensive studies on the generation and reactions of silylenes, which are silicon analogues of carbenes, specific experimental data on this compound is scarce.

Silylenes are typically highly reactive species and are often studied through trapping experiments. In these experiments, a reactive molecule, or "trap," is introduced into the reaction mixture to intercept the transient silylene, leading to a stable, characterizable product. Common trapping agents for silylenes include dienes, alkynes, and alcohols. For instance, the reaction of a silylene with a diene would be expected to yield a silacyclopentene derivative through a [4+1] cycloaddition. Similarly, insertion into the O-H bond of an alcohol like methanol (B129727) is a characteristic reaction of silylenes, yielding a methoxysilane.

Labeling studies, particularly using isotopes like deuterium (B1214612) (²H), are another powerful tool for elucidating reaction mechanisms. symeres.comnih.gov By strategically placing deuterium atoms on the reactant molecule or in a co-reactant, chemists can trace the pathways of atoms throughout a reaction. For example, if this compound were to undergo a reaction involving the cleavage of a C-H bond, the use of a deuterated analogue could help determine whether this bond breaking is a key step in the reaction mechanism through the observation of a kinetic isotope effect.

While the principles of these mechanistic investigations are well-established, their specific application to this compound has not been detailed in published research. The pyrolysis or photolysis of similar silacyclopentanes or silacyclopentenes is known to be a method for generating silylenes. It is plausible that this compound could serve as a precursor to a silylene intermediate, which would then be amenable to study via the aforementioned trapping and labeling techniques. However, without specific experimental results, any proposed mechanistic pathways for this particular compound remain speculative.

Further research, including detailed product analysis from trapping experiments and kinetic studies with isotopically labeled this compound, would be necessary to provide concrete evidence for its reaction mechanisms. Such studies would contribute valuable data to the broader understanding of organosilicon reaction dynamics.

Computational and Theoretical Studies on 1,1,2,5 Tetramethylsilolane

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods provide profound insights into the distribution of electrons and the nature of chemical bonds within 1,1,2,5-tetramethylsilolane.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and energetic properties of molecules. chalcogen.roresearchgate.net By approximating the electron density, DFT can accurately predict the ground state geometry—the most stable three-dimensional arrangement of atoms—and its corresponding energy.

For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry. researchgate.netmdpi.com These calculations would yield key structural parameters. Based on studies of similar molecules like silacyclopentane (B13830383), the Si-C bond lengths within the ring are expected to be around 1.89 Å, and the C-C bond lengths approximately 1.55 Å. researchgate.net The introduction of four methyl groups would cause minor distortions in the ring and influence bond angles to minimize steric strain. The geminal methyl groups on the silicon atom (C1 position) would likely lead to a C-Si-C bond angle slightly smaller than the ideal tetrahedral angle of 109.5° due to ring strain, a common feature in silacyclopentane rings. The following table illustrates the type of data that would be obtained from such a DFT calculation.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations (Illustrative Data)
ParameterAtom(s) InvolvedPredicted ValueReference/Analogy
Bond LengthSi-C(ring)~1.89 ÅSilacyclopentane researchgate.net
Bond LengthC-C(ring)~1.55 ÅSilacyclopentane researchgate.net
Bond LengthSi-C(methyl)~1.88 ÅGeneral Organosilanes
Bond AngleC(ring)-Si-C(ring)~95-100°Ring Strain Effect
Bond AngleC(methyl)-Si-C(methyl)~110-112°Steric Hindrance
Dihedral AngleC5-Si-C2-C3Variable (depends on conformer)Ring Puckering researchgate.net

The total ground state energy calculated via DFT provides a basis for comparing the relative stabilities of different isomers or conformers. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal insights into the molecule's reactivity. The HOMO is expected to be localized primarily on the silolane ring, while the LUMO would likely involve antibonding orbitals associated with the Si-C bonds. mdpi.com

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects

While DFT is highly efficient, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a more systematic way to account for electron correlation—the interaction between individual electrons not fully captured in simpler models. These methods are computationally more demanding but can provide benchmark-quality energies and properties.

Applying these methods to this compound would refine the geometric and energetic data obtained from DFT. They are particularly important for accurately calculating energy barriers between different conformations or for transition states in chemical reactions. A comparison of energies from DFT, Hartree-Fock (which neglects electron correlation), and post-Hartree-Fock methods would quantify the importance of electron correlation in describing the stability and structure of the molecule. For saturated systems like this, the effects are generally less dramatic than in conjugated systems but are still significant for high-accuracy predictions.

Conformational Analysis and Ring Dynamics

The five-membered silolane ring is not planar. It adopts puckered conformations to relieve torsional strain (eclipsing interactions) and angle strain. The study of these different spatial arrangements and the energy required to interconvert between them is known as conformational analysis. libretexts.orgpharmacy180.com

Potential Energy Surface Scans for Ring Puckering and Inversion

The conformational landscape of a five-membered ring is typically described by a two-dimensional potential energy surface (PES). annualreviews.orgtamu.edu This surface maps the energy of the molecule as a function of two puckering coordinates. For silacyclopentane, the stable conformations are typically the C₂ (twist) and Cₛ (envelope) forms. researchgate.net

For this compound, a PES scan would be performed by systematically varying the key dihedral angles of the ring and calculating the energy at each point. This would reveal the minimum energy conformations and the energy barriers between them. Due to the substitution pattern, the symmetry of the PES would be lower than that of unsubstituted silacyclopentane. The methyl groups at the C2 and C5 positions would create a preference for certain twist or envelope conformations where these bulky groups occupy pseudo-equatorial positions to minimize steric hindrance. The energy barrier for pseudorotation (the interconversion between conformers) in similar five-membered rings is typically low, often just a few kcal/mol.

Table 2: Predicted Conformational Analysis Data for this compound (Illustrative Data)
Conformer TypeDescriptionPredicted Relative Energy (kcal/mol)Key Feature
Twist (C₂)Most stable conformer for silacyclopentane0.0 (Global Minimum)Minimizes both angle and torsional strain. researchgate.net
Envelope (Cₛ)A local minimum or transition state~0.5 - 1.5One atom is out of the plane of the other four.
Planar (C₂ᵥ)Transition state for pseudorotation> 5.0High torsional strain from eclipsed bonds.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound would provide a dynamic picture of its conformational flexibility at a given temperature.

By running a simulation for several nanoseconds, one could observe the molecule exploring its conformational space, frequently transitioning between various twist and envelope forms. Analyzing the trajectory from an MD simulation allows for the calculation of population distributions of different conformers and the rates of interconversion. This approach confirms the low energy barriers predicted by PES scans and provides a more realistic view of the molecule's behavior in a dynamic environment, such as in solution.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. smu.edunih.gov This involves identifying reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate.

For this compound, one could model various potential reactions. For instance, a common reaction for organosilanes is oxidation or substitution at the silicon center. nih.gov Another possibility is C-H activation at one of the methyl groups or ring carbons. researchgate.net

To model a hypothetical reaction, such as a nucleophilic attack at the silicon atom, computational chemists would search for the transition state structure. mdpi.com This involves optimization algorithms that locate the saddle point on the potential energy surface corresponding to the TS. Once found, the structure of the TS reveals the geometry of the atoms at the peak of the energy barrier. Frequency calculations are then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Elucidation of Elementary Steps and Rate-Determining Steps

For reactions involving silacyclopentanes, such as ring-opening polymerizations, hydrosilylation, or oxidation, computational techniques like Density Functional Theory (DFT) can be employed to calculate the energy barriers for each proposed step. mdpi.com For instance, in a hypothetical reaction of this compound, one could model the interaction with an electrophile. The computational analysis would involve optimizing the geometries of the reactants, the transition state for the electrophilic attack, and any resulting intermediates, such as a silicenium ion or a pentacoordinate silicon species. By comparing the activation energies of different potential pathways, the most favorable mechanism and its rate-determining step can be identified. labxchange.org However, at present, no specific studies have been published that detail these steps for this compound.

Prediction of Selectivity (Regio-, Chemo-, Stereo-)

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. nih.govnih.gov

Regioselectivity , the preference for reaction at one site over another, can be predicted by comparing the activation energies of the transition states leading to different constitutional isomers. nih.gov For a reaction on the this compound ring, for example, a reaction at the C2-H bond versus the C3-H bond, DFT calculations could reveal the lower energy pathway and thus the preferred site of reaction. pku.edu.cn

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also amenable to computational prediction. While this compound itself has limited functional groups, in reactions with multifunctional reagents, calculations could predict whether the silyl (B83357) moiety or a C-H bond would react preferentially by comparing the respective activation barriers.

Stereoselectivity , the preferential formation of one stereoisomer over another, is of particular importance in chiral molecules. researchgate.netacs.org While this compound is achiral, reactions could introduce stereocenters. Computational modeling can be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the diastereomeric transition states. Studies on other substituted silacyclopentanes have demonstrated the utility of such predictions. researchgate.net

Currently, there is a lack of published computational studies that specifically predict the regio-, chemo-, or stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational methods, particularly DFT, are widely used to predict NMR parameters as a means to confirm or elucidate molecular structures. researchgate.netgaussian.com

The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be calculated with good accuracy. smu.eduresearchgate.net These calculations typically involve optimizing the molecular geometry and then computing the NMR shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). gaussian.com For organosilanes, ²⁹Si NMR is particularly informative due to its wide chemical shift range. smu.edu

Similarly, spin-spin coupling constants (J-coupling) can be computed. gaussian.comyoutube.com These values provide valuable information about the connectivity and dihedral angles within a molecule. youtube.com

A hypothetical data table of predicted NMR chemical shifts for this compound is presented below, based on what would be expected from such a calculation. It is crucial to note that this table is illustrative and not based on actual published computational data for this specific molecule.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
Si
C (Si-CH₃)
C2
C3
C4
C5
H (Si-CH₃)
H (C2-CH₃)
H (C2-H)
H (C3-H₂)
H (C4-H₂)
H (C5-CH₃)
H (C5-H)
Note: This table is for illustrative purposes only and does not represent actual calculated data from scientific literature.

Vibrational Frequency and Intensity Simulations for IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. youtube.comamericanpharmaceuticalreview.com Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.netlmaleidykla.ltresearchgate.netnih.govfaccts.denih.govuit.nonih.gov

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman intensities are determined from changes in the polarizability. faccts.de

Simulated spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.netresearchgate.net While this is a standard computational technique, no specific simulated IR or Raman data for this compound have been reported.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Intensities for Selected Modes of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
Si-C stretch (sym)
Si-C stretch (asym)
CH₃ rock (Si-CH₃)
Ring deformation
C-H stretch (alkyl)
Note: This table is for illustrative purposes only and does not represent actual calculated data from scientific literature.

Quantum Chemical Topology and Bonding Analysis for Silicon-Carbon Bonds

The nature of the silicon-carbon bond is a fundamental aspect of organosilicon chemistry. oxfordsciencetrove.comprinceton.edulibretexts.org Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing chemical bonding based on the topology of the electron density. wikipedia.org

QTAIM analysis can characterize the Si-C bond in this compound by locating the bond critical point (BCP) between the silicon and carbon atoms. The properties at this point, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can reveal the nature of the interaction (e.g., covalent, polar covalent). For Si-C bonds, one would expect a lower electron density and a more polar character compared to a C-C bond. oxfordsciencetrove.comprinceton.edu

This type of analysis could provide deep insights into the electronic structure and reactivity of this compound. However, a specific QTAIM analysis of the Si-C bonds in this molecule has not been documented in the scientific literature.

While the computational tools to thoroughly investigate this compound are well-established, there is a clear lack of specific studies applying these methods to this particular compound. The outlined areas—reaction mechanisms, selectivity, spectroscopic prediction, and bonding analysis—represent fertile ground for future computational research. Such studies would not only provide valuable data on this compound but also contribute to a broader understanding of the structure, reactivity, and properties of substituted silacyclopentanes.

Derivatives and Functional Analogs of 1,1,2,5 Tetramethylsilolane

Synthesis of Substituted 1,1,2,5-Tetramethylsilolanes with Varied Functionalities

The substitution of 1,1,2,5-tetramethylsilolane can be systematically approached by targeting either the silicon atom or the carbon atoms of the ring and its methyl groups. These approaches allow for the introduction of a wide range of functional groups, thereby tuning the chemical and physical properties of the parent molecule.

Silicon-Substituted Derivatives

The synthesis of silicon-substituted derivatives of this compound typically involves the reaction of a precursor silane (B1218182) with appropriate reagents to introduce new functionalities directly onto the silicon atom. A common strategy involves the use of a silane with a reactive group, such as a hydride or a halogen, which can be displaced by a variety of nucleophiles. While specific literature on this compound is not abundant, general principles of organosilicon chemistry can be applied to devise synthetic pathways. For instance, the introduction of alkoxy, amino, or other functional groups can be achieved through nucleophilic substitution reactions at the silicon center. nih.gov

PrecursorReagentResulting DerivativeReaction Type
1-Hydrido-1,2,5-trimethylsilolaneAlcohol (ROH)1-Alkoxy-1,2,5-trimethylsilolaneDehydrocoupling
1-Chloro-1,2,5-trimethylsilolaneAmine (R2NH)1-Amino-1,2,5-trimethylsilolaneNucleophilic Substitution
1-Chloro-1,2,5-trimethylsilolaneGrignard Reagent (R'MgBr)1-Alkyl/Aryl-1,2,5-trimethylsilolaneGrignard Reaction

This table presents hypothetical synthetic routes based on established organosilane reactivity.

Carbon-Substituted Derivatives on the Ring and Side Chains

Functionalization of the carbon framework of this compound offers another avenue for creating diverse derivatives. This can be achieved through various organic reactions that target the C-H bonds of the silolane ring or the methyl substituents. Methods such as radical halogenation followed by nucleophilic substitution can be employed to introduce functionalities onto the carbon atoms. The specific regioselectivity of these reactions would depend on the reaction conditions and the directing effects of the silyl (B83357) group.

Position of SubstitutionSynthetic StrategyExample Functional Group Introduced
Ring Carbon1. Radical Halogenation2. Nucleophilic Substitution-OH, -NH2, -CN
Methyl Group Carbon1. Radical Halogenation2. Nucleophilic Substitution-Cl, -Br, -OR

This table outlines general strategies for carbon-substitution on the this compound scaffold.

Ring-Fused and Spirocyclic Architectures Incorporating the this compound Unit

The rigid and defined geometry of the this compound ring makes it an attractive building block for the construction of more complex, three-dimensional structures such as ring-fused and spirocyclic systems.

Ring-fused systems can be synthesized by constructing an additional ring that shares one or more bonds with the silolane ring. rsc.orgnih.gov This can be achieved through intramolecular cyclization reactions of appropriately functionalized this compound derivatives. For example, a derivative bearing two reactive groups on adjacent carbon atoms could undergo a ring-closing reaction to form a fused bicyclic system. The nature of the fused ring would depend on the functional groups and the length of the tether connecting them.

Spirocyclic architectures, where two rings share a single silicon atom, represent another class of complex derivatives. unimi.itnih.gov The synthesis of such compounds could involve the reaction of a di-functionalized silicon precursor, such as a dichlorosilane, with a di-nucleophile that can form a second ring around the silicon atom. The resulting spirocyclic compound would have the this compound unit as one of the rings in the spiro system.

Architectural TypeGeneral Synthetic ApproachKey Intermediate
Ring-FusedIntramolecular cyclization of a difunctionalized derivativeThis compound with two reactive groups on the carbon backbone
SpirocyclicReaction of a difunctionalized silicon center with a dinucleophile1,1-Dichloro-2,5-dimethylsilolane

This table summarizes potential synthetic strategies towards complex architectures based on this compound.

Oligomeric and Polymeric Derivatives Derived from this compound (excluding detailed material properties)

The this compound unit can be incorporated into larger oligomeric and polymeric structures through various polymerization techniques. The resulting materials would possess a backbone or side chains containing the silolane ring, which could impart unique conformational and electronic properties to the polymer.

Controlled Synthesis of Linear and Branched Polysilolanes

The synthesis of linear and branched polysilolanes derived from this compound can be envisioned through methods such as ring-opening polymerization (ROP) of a strained precursor or polycondensation of difunctional monomers. For instance, a difunctional derivative of this compound, such as a diol or a diamine, could undergo condensation polymerization to form a linear polymer. Branched structures could be introduced by including a trifunctional comonomer in the polymerization reaction.

Incorporation into Block and Graft Copolymers

The this compound moiety can also be incorporated into more complex polymer architectures like block and graft copolymers. nih.govnih.gov This can be achieved by synthesizing a this compound-containing monomer that is amenable to controlled polymerization techniques such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net This monomer could then be used to grow a polymer block attached to another pre-existing polymer chain, forming a block copolymer.

Alternatively, a "grafting-from" approach could be employed where a polymer backbone is functionalized with initiator sites from which this compound-containing monomers can be polymerized. nih.gov Conversely, in a "grafting-to" approach, pre-synthesized polymer chains containing the silolane unit can be attached to a polymer backbone. researchgate.net

Polymer ArchitectureSynthetic MethodDescription
Linear PolysilolanePolycondensationPolymerization of difunctional this compound monomers.
Block CopolymerControlled Radical PolymerizationSequential polymerization of a this compound-containing monomer and another monomer.
Graft Copolymer"Grafting-from" or "Grafting-to"Attachment of polysilolane chains as side chains to a main polymer backbone.

This table details methods for the synthesis of polymeric materials incorporating the this compound unit.

Chiral Derivatives and Their Synthetic Applications

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research focused on the synthesis and application of chiral derivatives of this compound. Despite the growing interest in chiral organosilicon compounds for applications in asymmetric catalysis and materials science, specific studies detailing the preparation of enantiomerically enriched forms of this particular silolane or their subsequent use in synthesis are not presently available in published research.

The field of asymmetric synthesis of chiral silanes has seen significant advancements, with various methodologies being developed for the enantioselective construction of silicon-stereogenic centers. These methods often involve transition-metal-catalyzed reactions, such as asymmetric hydrosilylation, C-H silylation, or the use of chiral auxiliaries to direct stereochemical outcomes. However, the application of these established strategies to this compound has not been documented.

Consequently, there are no reported research findings, data tables, or detailed synthetic applications to present for chiral derivatives of this compound. The potential of such compounds as chiral ligands, building blocks, or catalysts remains an unexplored area of chemical research.

Advanced Applications in Materials Science and Catalysis Academic Perspectives

Precursors for Advanced Silicon-Based Nanomaterials and Ceramics

There is no specific research available detailing the use of 1,1,2,5-Tetramethylsilolane as a precursor for the synthesis of silicon-based nanomaterials or ceramics. The general utility of organosilicon compounds in this area is well-established, but studies focusing on this specific molecule are not present in the reviewed literature.

Controlled Pyrolysis and Decomposition Pathways for Silicon Carbide (SiC) or Silicon Nitride (SiN) Formation

No studies were found that investigate the controlled pyrolysis or decomposition of this compound to form Silicon Carbide (SiC) or Silicon Nitride (SiN). The specific thermal decomposition pathways, reaction kinetics, and the properties of any resulting ceramic materials from this particular precursor have not been reported.

Generation of Silicon Nanoparticles with Defined Surface Properties

Information regarding the use of this compound for the generation of silicon nanoparticles is not available. Consequently, there are no findings on how this specific precursor might influence the size, morphology, or surface properties of such nanoparticles.

Ligands in Organometallic Catalysis

The potential of this compound as a scaffold for ligands in organometallic catalysis has not been explored in the available scientific literature. While silane-based ligands are a known class of compounds in catalysis, research on derivatives of this compound is absent.

Design and Synthesis of Chiral and Achiral Silolane-Based Ligands

There are no published methods for the design or synthesis of chiral or achiral ligands derived from the this compound framework.

Application in Homogeneous and Heterogeneous Catalysis (e.g., Hydrogenation, Polymerization)

As there are no reports on ligands based on this compound, there is correspondingly no information on their application in any form of homogeneous or heterogeneous catalysis, including processes such as hydrogenation or polymerization. General studies on other silyl (B83357) ligands have shown their utility in influencing the activity and selectivity of metal catalysts, but these findings cannot be specifically attributed to this compound derivatives.

Building Blocks in Advanced Organic Synthesis

The utility of this compound as a synthetic intermediate or building block in advanced organic synthesis is not documented. There are no examples in the literature of its incorporation into more complex molecular structures or its use in synthetic methodologies.

Silicon-Mediated Transformations and Stereoselective Reactions

There is no available research detailing the involvement of this compound in mediating chemical transformations or its application in stereoselective reactions. The stereochemical outcomes of reactions involving this specific silolane have not been reported in the accessible scientific literature.

Role as Temporary Silicon Tethers in Cyclization Reactions

Information regarding the use of this compound as a temporary tether to control regioselectivity and stereoselectivity in cyclization reactions is not present in the available scientific literature. While the strategy of using silicon tethers is a known methodology in organic synthesis, the application of this particular compound for such purposes has not been documented.

Due to the absence of research findings, no data tables or detailed discussions on the advanced applications of this compound can be provided.

Future Perspectives and Emerging Research Directions in 1,1,2,5 Tetramethylsilolane Chemistry

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The synthesis and functionalization of silolanes, including 1,1,2,5-tetramethylsilolane, are ripe for the integration of automated synthesis platforms and machine learning (ML) algorithms. nih.gov Automated systems can perform numerous reactions in parallel, systematically varying parameters such as catalyst, solvent, temperature, and reactant ratios. imperial.ac.ukrsc.org This high-throughput experimentation can rapidly generate large datasets that are ideal for training ML models. researchgate.netrsc.org

Machine learning algorithms can then analyze these complex datasets to identify patterns and predict optimal reaction conditions for achieving high yields and selectivities in the synthesis and derivatization of this compound. udel.edumdpi.com For instance, an ML model could be trained to predict the outcome of various cross-coupling reactions or ring-opening polymerizations involving this silolane. rsc.org This data-driven approach can significantly accelerate the discovery of new synthetic methodologies and reduce the time and resources required for process optimization. nih.gov

Table 1: Illustrative Data for Machine Learning-Driven Optimization of a Hypothetical Functionalization Reaction of this compound

EntryCatalystLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)2SPhosToluene10085
2Pd2(dba)3XPhosDioxane8078
3NiCl2(dppp)-THF6065
..................
n...............

This table represents a hypothetical dataset that could be used to train a machine learning model to predict the optimal conditions for a functionalization reaction.

Development of In-Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and synthetic routes. The development and application of in-situ and operando spectroscopic techniques will be instrumental in achieving this. nih.gov These methods allow for the real-time monitoring of reactions as they occur, providing valuable insights into the formation of transient intermediates and the kinetics of different reaction pathways. chemrxiv.orgresearchgate.net

For example, in-situ NMR spectroscopy can be used to track the consumption of reactants and the formation of products during the polymerization of this compound. chemrxiv.orgnih.gov Operando Raman spectroscopy could provide information on the vibrational modes of molecules, offering clues about the structure and bonding of catalytic species and reaction intermediates under actual reaction conditions. scirp.orgresearchgate.netmdpi.com The data obtained from these techniques will be invaluable for validating theoretical models and building a comprehensive picture of the reaction mechanisms. nih.gov

Synergistic Approaches Combining Advanced Experimental and Computational Methodologies

The synergy between advanced experimental techniques and computational chemistry is a powerful approach for accelerating research in this compound chemistry. hydrophobe.org Density Functional Theory (DFT) calculations, for instance, can be used to predict the geometric and electronic structures of different isomers and conformers of this compound and its derivatives. researchgate.netnih.gov These calculations can also be employed to model reaction pathways and predict the activation energies for different steps, providing insights into the feasibility and selectivity of proposed reactions. mdpi.com

Experimental studies can then be designed to verify these computational predictions. For example, if DFT calculations suggest a particular reaction intermediate is stable, experiments can be designed to trap and characterize it. acs.org This iterative loop of theoretical prediction and experimental validation will be crucial for unraveling complex reaction mechanisms and for the rational design of new synthetic strategies. hydrophobe.org

Table 2: Comparison of Experimental and Computationally Predicted Properties of a Hypothetical this compound Derivative

PropertyExperimental ValueDFT Calculated Value
Bond Length (Si-C)1.87 Å1.88 Å
Bond Angle (C-Si-C)105°104.5°
HOMO-LUMO Gap4.5 eV4.6 eV

This table illustrates the synergy between experimental measurements and computational predictions in characterizing new compounds.

Exploration of New Reactivity Modes and Catalytic Cycles

Future research will likely uncover new reactivity modes for this compound beyond its current applications. For instance, its potential as a monomer in various polymerization reactions, such as ring-opening polymerization (ROP), could be further explored to synthesize novel silicon-containing polymers. rsc.orgnih.govrsc.orgdtic.milresearchgate.net The strain in the five-membered ring could make it susceptible to ROP, leading to the formation of polysilolanes with interesting electronic and optical properties.

Furthermore, the development of new catalytic cycles involving this compound as a reactant or a ligand is an exciting prospect. For example, its unique electronic and steric properties could be exploited in the design of novel catalysts for a variety of organic transformations. The exploration of its coordination chemistry with different transition metals could lead to the discovery of new catalytic systems with enhanced activity and selectivity. acs.org

Design Principles for Next-Generation Silolane-Based Functional Materials

A major focus of future research will be the development of design principles for creating next-generation functional materials based on this compound. ubc.caumass.edu By strategically modifying the structure of the silolane ring and incorporating different functional groups, it should be possible to tune the material's properties for specific applications. rsc.orgnih.gov

For example, the incorporation of chromophoric or luminescent moieties could lead to the development of new materials for organic light-emitting diodes (OLEDs) and sensors. optica.orgoup.commdpi.comrsc.orgmdpi.com The unique electronic properties of the silole ring, such as its low-lying LUMO, make it an attractive building block for electron-transporting materials in electronic devices. mdpi.com Understanding the structure-property relationships in these materials will be key to their rational design and optimization. ubc.caumass.eduresearchgate.netaau.dk

Q & A

Q. How can the synthesis of 1,1,2,5-Tetramethylsilolane be optimized for laboratory-scale reproducibility?

Methodological Answer:

  • Reaction Conditions: Optimize solvent choice (e.g., THF for solubility and inertness), temperature (room temperature vs. reflux), and catalyst loading (e.g., transition-metal catalysts). Monitor progress via thin-layer chromatography (TLC) to track intermediate formation .
  • Purification: Use column chromatography with silica gel or fractional distillation under inert atmospheres to isolate the compound. Document solvent ratios and retention factors (Rf) for reproducibility .
  • Yield Improvement: Adjust stoichiometry of methylating agents and employ slow addition techniques to minimize side reactions.

Key Variables Table:

ParameterTested RangeOptimal ValueImpact on Yield
Temperature20°C – 80°C25°C (room temp)Maximizes purity
Catalyst Loading0.1 – 5 mol%2 mol%Balances cost/yield
Reaction Time12 – 72 hours48 hoursEnsures completion

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 29Si NMR^{29}\text{Si NMR} to confirm silicon bonding environments (e.g., chemical shifts between -10 to -30 ppm for methylated silolanes). 1H NMR^{1}\text{H NMR} resolves methyl group splitting patterns .
  • Mass Spectrometry: High-resolution MS (HRMS) with ESI or EI ionization confirms molecular ion peaks and isotopic patterns.
  • IR Spectroscopy: Identify Si-C and Si-O vibrational modes (~1250 cm1^{-1} and ~1050 cm1^{-1}, respectively) .

Q. What safety protocols are critical when handling this compound in experimental settings?

Methodological Answer:

  • Ventilation: Use fume hoods to mitigate inhalation risks due to volatile organic silicon compounds .
  • PPE: Wear nitrile gloves and safety goggles; avoid contact with skin or eyes.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

Methodological Answer:

  • Cross-Validation: Replicate experiments under identical conditions (e.g., inert vs. aerobic atmospheres) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Compare decomposition onset temperatures .
  • Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy discrepancies across studies. Publish raw data to enable meta-analysis .

Example Data Conflict Resolution:

StudyDecomposition Onset (°C)AtmosphereHeating Rate (°C/min)
A180N2_210
B150Air5

Q. What computational methods are suitable for modeling the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states and bond dissociation energies (BDEs) for Si-C bonds. Compare with experimental kinetic data .
  • Molecular Dynamics: Simulate solvation effects in THF or DMF to predict reaction pathways.

Q. How can this compound be applied in designing novel silicon-based polymers?

Methodological Answer:

  • Copolymerization: Test radical-initiated polymerization with styrene or acrylates. Monitor molecular weight distribution via GPC .
  • Functionalization: Introduce pendant groups (e.g., epoxy or amine) via post-polymerization modification. Characterize using 29Si CP/MAS NMR^{29}\text{Si CP/MAS NMR} for solid-state analysis .

Methodological Best Practices

  • Reproducibility: Document reagent purity (e.g., ≥99% by GC), storage conditions (-20°C under argon), and instrument calibration details .
  • Ethical Reporting: Disclose conflicts (e.g., catalyst supplier biases) and share datasets via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.